7-Bromo-2,6-dichloroquinazoline
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Overview
Description
7-Bromo-2,6-dichloroquinazoline is a heterocyclic aromatic compound with the molecular formula C₈H₃BrCl₂N₂ and a molecular weight of 277.93 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,6-dichloroquinazoline typically involves halogenation reactions. One common method includes the reaction of quinazoline derivatives with bromine and chlorine under controlled conditions . The process often requires the use of solvents like chlorobenzene and catalysts such as tris(4-methoxyphenyl)phosphine oxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,6-dichloroquinazoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): Due to the electron-deficient nature of the quinazoline ring, enhanced by the electron-withdrawing halogen substituents.
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves nucleophiles like amines or thiols under basic conditions.
Cross-Coupling Reactions: Utilize palladium or nickel catalysts, phosphine ligands, and organometallic reagents like boronic acids or organozinc compounds.
Major Products:
Substituted Quinazolines: Resulting from nucleophilic substitution.
Polysubstituted Derivatives: Formed through cross-coupling reactions, which can be further functionalized for various applications.
Scientific Research Applications
7-Bromo-2,6-dichloroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-Bromo-2,6-dichloroquinazoline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- 6-Bromo-2,4-dichloroquinazoline
- 7-Bromo-2,4-dichloroquinazoline
Comparison: While these compounds share similar halogenation patterns, 7-Bromo-2,6-dichloroquinazoline is unique due to its specific substitution pattern on the quinazoline ring. This unique structure can influence its reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C8H3BrCl2N2 |
---|---|
Molecular Weight |
277.93 g/mol |
IUPAC Name |
7-bromo-2,6-dichloroquinazoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-2-7-4(1-6(5)10)3-12-8(11)13-7/h1-3H |
InChI Key |
MCADHWSIBXZPID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1Cl)Br)Cl |
Origin of Product |
United States |
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